1,3-Dinitroglycerin-d5
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Overview
Description
1,3-Dinitroglycerin-d5: is a deuterium-labeled analogue of 1,3-Dinitroglycerin. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes . The molecular formula of this compound is C3HD5N2O7, and it has a molecular weight of 187.12.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dinitroglycerin-d5 is synthesized by incorporating deuterium into the 1,3-Dinitroglycerin molecule. The process typically involves the nitration of glycerol, where the primary hydroxy groups are converted to nitrate esters . The reaction conditions often require the use of nitric acid and sulfuric acid as reagents, with careful control of temperature and reaction time to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The deuterium labeling is achieved through the use of deuterated reagents, which are incorporated into the glycerol backbone during the nitration process .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dinitroglycerin-d5 undergoes various chemical reactions, including:
Common Reagents and Conditions:
Major Products:
Oxidation: Mononitroglycerin, dinitroglycerin derivatives.
Reduction: Glycerol, partially nitrated glycerol.
Substitution: Various substituted glycerol derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3-Dinitroglycerin-d5 is similar to that of nitroglycerin. It involves the release of nitric oxide (NO), which activates the enzyme guanylate cyclase. This enzyme converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), leading to the relaxation of vascular smooth muscle and vasodilation . The molecular targets include guanylate cyclase and downstream signaling pathways that regulate vascular tone and blood flow .
Comparison with Similar Compounds
1,2-Dinitroglycerin: Another dinitroglycerin isomer with similar properties but different nitration positions on the glycerol backbone.
Mononitroglycerin: A partially nitrated glycerol compound with only one nitrate ester group.
Nitroglycerin: A fully nitrated glycerol compound with three nitrate ester groups, widely used as a vasodilator and explosive.
Uniqueness of 1,3-Dinitroglycerin-d5: this compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium label allows for precise tracking and quantitation in complex systems, making it valuable for studying reaction mechanisms, metabolic pathways, and pharmacokinetics .
Properties
Molecular Formula |
C3H6N2O7 |
---|---|
Molecular Weight |
187.12 g/mol |
IUPAC Name |
(1,1,2,3,3-pentadeuterio-2-hydroxy-3-nitrooxypropyl) nitrate |
InChI |
InChI=1S/C3H6N2O7/c6-3(1-11-4(7)8)2-12-5(9)10/h3,6H,1-2H2/i1D2,2D2,3D |
InChI Key |
ASIGVDLTBLZXNC-UXXIZXEISA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O[N+](=O)[O-])O)O[N+](=O)[O-] |
Canonical SMILES |
C(C(CO[N+](=O)[O-])O)O[N+](=O)[O-] |
Origin of Product |
United States |
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